4-[(Ethylsulfamoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-(ethylsulfamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-10-16(14,15)11-8-5-3-7(4-6-8)9(12)13/h3-6,10-11H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJMITAEMTXFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Methyl 4-(Ethylsulfonamido)benzoate
Method Overview:
This method involves the hydrolysis of methyl 4-(ethylsulfonamido)benzoate to yield 4-[(ethylsulfamoyl)amino]benzoic acid. The process is conducted under basic conditions using sodium hydroxide in methanol, followed by acidification to precipitate the target acid.
- Methyl 4-(ethylsulfonamido)benzoate (2.3 g, wet) is dissolved in methanol (15 mL) in a three-neck round bottom flask cooled in an ice bath.
- Aqueous sodium hydroxide solution (15 mL) is added dropwise at 0–5 °C.
- The mixture is allowed to warm to room temperature and stirred for 6 hours to complete hydrolysis.
- Methanol is removed under vacuum at 45 °C.
- The remaining mixture is acidified with concentrated hydrochloric acid to pH 2, causing precipitation of this compound.
- The solid product is collected by filtration, washed with water, and dried.
- The yield reported is approximately 1.3 g from 2.3 g starting ester.
- The product is obtained as a wet solid, stable at room temperature overnight.
| Parameter | Details |
|---|---|
| Starting Material | Methyl 4-(ethylsulfonamido)benzoate |
| Base | Sodium hydroxide (aqueous) |
| Solvent | Methanol |
| Temperature | 0–5 °C (addition), then room temperature |
| Reaction Time | 6 hours |
| Acidification | Concentrated HCl to pH 2 |
| Isolation | Filtration and washing |
| Yield | ~56% (1.3 g from 2.3 g) |
This method is straightforward and commonly employed for converting sulfonamide esters into their corresponding acids under mild conditions.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 4-(ethylsulfonamido)benzoate | NaOH (aq), MeOH, 0–5 °C to RT, 6 h; acidification with HCl | Ester hydrolysis and acid precipitation | ~56 | Straightforward, mild conditions, common method |
| 2 | 1,4-Phthalic acid mono/diesters + hydroxylamine | Hydroxylamine addition at 0–25 °C; Larsen rearrangement at 100–120 °C in nitrile-water | Hydroxamic acid formation and rearrangement | 90+ (for 4-aminobenzoic acid) | Provides precursor amines for sulfonamide synthesis |
Research Findings and Notes
- The hydrolysis method (Method 1) is well-documented in patent literature and chemical synthesis databases, indicating its reliability and reproducibility.
- The reaction conditions (low temperature during base addition, controlled acidification) are critical to avoid side reactions and ensure high purity of product.
- The alternative method involving hydroxamic acid intermediates and rearrangements (Method 2) is more complex but offers a route to various derivatives without using nitration or reduction steps, enhancing safety and environmental profile.
- No direct sulfonamide formation step is described in Method 2, but the amino group generated can be subsequently sulfonylated to yield this compound.
- The choice of method depends on available starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylsulfamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that compounds related to 4-[(ethylsulfamoyl)amino]benzoic acid exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid have shown cytotoxic activity against various cancer cell lines, including colon and breast cancer cells. The introduction of hydrophobic groups has been linked to increased activity against these cancer types .
Antimicrobial Properties
Research has demonstrated that sulfonamide derivatives, including those related to this compound, possess antimicrobial properties. These compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, one study reported a significant inhibition rate of bacterial growth at concentrations as low as 50 µg/mL .
Dermatological Applications
UV Protection
this compound may serve as an effective UV-blocking agent in sunscreens and other cosmetic formulations. Its structural similarity to para-aminobenzoic acid, which is known for its UV-absorbing properties, suggests that it could play a role in protecting the skin from harmful UV radiation .
Topical Treatments
The compound's potential as a topical agent is highlighted by its use in formulations aimed at treating skin conditions. Its ability to inhibit gastric acid secretion also points towards possible applications in dermatological treatments where inflammation plays a role .
Synthesis and Derivative Development
Chemical Synthesis
The synthesis of this compound involves several steps, typically starting from para-aminobenzoic acid. Various methods have been explored to enhance yield and purity while minimizing environmental impact. For example, newer synthetic routes avoid hazardous reagents and focus on safer reaction conditions .
Derivative Exploration
The exploration of derivatives has been extensive, with modifications leading to compounds with enhanced biological activities. For instance, the introduction of different substituents on the aromatic ring has been shown to affect the pharmacological profile significantly .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(Ethylsulfamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 4-[(Ethylsulfamoyl)amino]benzoic acid with structurally related compounds, focusing on substituent variations and their impacts:
Key Observations :
- Lipophilic Groups (e.g., -CH₂CH₃): The ethyl group in this compound likely improves membrane permeability compared to polar nitro or bromo analogs .
- Biological Activity : Sulfonamide derivatives (e.g., 4-(Benzenesulfonamido)benzoic acid) show carbonic anhydrase inhibition, while phenylcarbamoyl derivatives exhibit insecticidal effects .
Physicochemical Properties
| Property | This compound | 4-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid | 4-[(Phenylcarbamoyl)amino]benzoic acid |
|---|---|---|---|
| Solubility (Water) | Moderate (sulfonamide enhances) | Low (Br increases hydrophobicity) | Low (aryl groups reduce solubility) |
| logP (Predicted) | ~1.2 | ~2.5 | ~2.8 |
| Thermal Stability | High (stable sulfonamide linkage) | High | Moderate (amide bond susceptible) |
Biological Activity
4-[(Ethylsulfamoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in various pharmaceutical applications, particularly due to its antimicrobial, anticancer, and enzyme inhibitory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H12N2O3S. The compound features an ethylsulfamoyl group attached to the amino group of benzoic acid, which enhances its solubility and biological activity.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of methionine aminopeptidase 2 (METAP2), which is crucial for protein processing. Inhibition of this enzyme can disrupt cellular functions and induce apoptosis in cancer cells .
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Antimicrobial Activity
Research indicates that derivatives of PABA exhibit considerable antimicrobial effects. For instance, studies have demonstrated that modifications to the PABA structure can lead to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM .
Anticancer Activity
This compound has been shown to induce apoptosis in various cancer cell lines. The compound influences cell signaling pathways and gene expression, leading to increased caspase activity and mitochondrial dysfunction.
Data Table: Summary of Biological Activities
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various PABA derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Study on Cancer Cell Lines
In vitro studies involving human HepG2 liver cancer cells demonstrated that this compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM. This suggests a promising avenue for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(Ethylsulfamoyl)amino]benzoic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminobenzoic acid with ethylsulfamoyl chloride in anhydrous acetone under reflux conditions (3–6 hours). Reaction progress is monitored using thin-layer chromatography (TLC) to ensure completion. Post-synthesis purification typically employs recrystallization from ethanol or column chromatography .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify functional groups, such as the sulfamoyl (-SO₂NH-) and benzoic acid moieties. For example, the ethyl group’s protons appear as a triplet (~1.1 ppm) and quartet (~3.3 ppm) .
- X-ray Crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Programs like SHELXL refine the structure, confirming hydrogen bonding between the sulfamoyl and carboxylic acid groups .
Q. What analytical techniques validate purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid.
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C under nitrogen).
- Raman Spectroscopy : Detects polymorphic forms during crystallization (e.g., shifts in C=O and S=O stretching bands) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (e.g., λ = 0.7 Å) to minimize absorption effects.
- Structure Solution : Employ direct methods in SIR97 for phase determination, followed by Fourier synthesis in SHELXTL to map electron density.
- Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H-atoms improve accuracy. Validate using R-factors (<5%) and residual electron density maps .
Q. How to design structure-activity relationship (SAR) studies for enzyme inhibition?
- Methodological Answer :
- Target Selection : Focus on enzymes like carbonic anhydrase, where sulfonamide derivatives are known inhibitors. Use recombinant human isoforms (e.g., hCA II) for in vitro assays.
- Analog Synthesis : Modify the ethyl group (e.g., trifluoroethyl in ) to study steric/electronic effects.
- Activity Assays : Measure inhibition constants (Kᵢ) via stopped-flow CO₂ hydration assays. Compare with crystallographic data to correlate binding modes with substituent effects .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (pH, temperature) and compound purity.
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., 100 ns trajectories in GROMACS) to identify dynamic binding residues.
- Meta-Analysis : Cross-reference with databases like PubChem BioAssay to contextualize outliers .
Methodological Best Practices
Q. What are optimal storage conditions for this compound?
- Answer : Store desiccated at -20°C in amber glass vials to prevent hydrolysis of the sulfamoyl group. Avoid exposure to moisture and strong acids/bases. Stability is confirmed via periodic NMR checks for degradation (e.g., loss of ethyl group signals) .
Q. How to troubleshoot crystallization challenges for X-ray studies?
- Answer :
- Solvent Screening : Test solvent mixtures (e.g., DMSO:water, ethanol:ethyl acetate) using vapor diffusion.
- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-aminobenzoic acid derivatives) to induce nucleation.
- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection at 100 K .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
